6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Overview
Description
6,7-Dichloro-2,3-dihydro-1H-inden-1-one is a chlorinated derivative of indenone, a compound characterized by its fused benzene and cyclopentene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of indenone derivatives. One common method is the electrophilic aromatic substitution reaction, where indenone is treated with chlorine in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acids or ketones.
Reduction: Production of this compound dihydro derivatives.
Substitution: Generation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dichloro-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals and other fine chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural compounds allows it to interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6,7-Dichloro-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In drug discovery, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
Comparison with Similar Compounds
4,7-Dichloro-2,3-dihydro-1H-inden-1-one: A structural isomer with chlorine atoms at different positions.
6,7-Dichloro-1H-indene: A related compound with a different ring structure.
Uniqueness: 6,7-Dichloro-2,3-dihydro-1H-inden-1-one is unique due to its specific arrangement of chlorine atoms and the presence of the dihydroindene ring system. This arrangement imparts distinct chemical and biological properties compared to its isomers and related compounds.
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWMOMUOSRZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621203 | |
Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-30-6 | |
Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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